molecular formula C17H13NO5 B5803044 2-oxo-2-phenylethyl (2E)-3-(4-nitrophenyl)prop-2-enoate

2-oxo-2-phenylethyl (2E)-3-(4-nitrophenyl)prop-2-enoate

Cat. No.: B5803044
M. Wt: 311.29 g/mol
InChI Key: OGHTZXZHIQOJCK-DHZHZOJOSA-N
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Description

2-oxo-2-phenylethyl (2E)-3-(4-nitrophenyl)prop-2-enoate is an organic compound that belongs to the class of esters. This compound features a phenyl group, a nitrophenyl group, and an enone moiety, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-phenylethyl (2E)-3-(4-nitrophenyl)prop-2-enoate typically involves the esterification of 2-oxo-2-phenylethyl alcohol with (2E)-3-(4-nitrophenyl)prop-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and nitrophenyl groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The enone moiety can participate in nucleophilic addition reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products Formed

    Oxidation: Products may include carboxylic acids or quinones.

    Reduction: The primary product is the corresponding amine.

    Substitution: The products depend on the nucleophile used, often resulting in substituted enones or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2-oxo-2-phenylethyl (2E)-3-(4-nitrophenyl)prop-2-enoate is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

The compound can be used in biological studies to investigate the effects of nitro and phenyl groups on biological activity. It may serve as a model compound for studying enzyme interactions.

Medicine

In medicinal chemistry, derivatives of this compound might be explored for their potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.

Industry

Industrially, the compound could be used in the production of specialty chemicals, dyes, or as a precursor for more complex organic materials.

Mechanism of Action

The mechanism of action of 2-oxo-2-phenylethyl (2E)-3-(4-nitrophenyl)prop-2-enoate involves its interaction with various molecular targets. The enone moiety can act as an electrophile, reacting with nucleophiles in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-2-phenylethyl (2E)-3-(4-methylphenyl)prop-2-enoate
  • 2-oxo-2-phenylethyl (2E)-3-(4-chlorophenyl)prop-2-enoate
  • 2-oxo-2-phenylethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate

Uniqueness

The presence of the nitro group in 2-oxo-2-phenylethyl (2E)-3-(4-nitrophenyl)prop-2-enoate distinguishes it from other similar compounds. This functional group imparts unique reactivity and potential biological activity, making it a compound of interest for further research.

Properties

IUPAC Name

phenacyl (E)-3-(4-nitrophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO5/c19-16(14-4-2-1-3-5-14)12-23-17(20)11-8-13-6-9-15(10-7-13)18(21)22/h1-11H,12H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHTZXZHIQOJCK-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)COC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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